molecular formula C19H27NO5 B1650132 tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate CAS No. 1121587-34-5

tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate

Cat. No.: B1650132
CAS No.: 1121587-34-5
M. Wt: 349.4
InChI Key: XWNUMBRRBLBEDR-UHFFFAOYSA-N
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Description

This compound features a piperidine core with two key substituents: a tert-butyloxycarbonyl (Boc) group at the 1-position and a [4-(methoxycarbonyl)phenyl]methoxy moiety at the 4-position. The Boc group acts as a protective group for amines, while the methoxycarbonylbenzyloxy substituent introduces aromatic and electron-withdrawing characteristics. This structure is pivotal in medicinal chemistry, particularly in kinase inhibitor design and PROTACs (Proteolysis-Targeting Chimeras), due to its balance of steric bulk and reactivity .

Properties

IUPAC Name

tert-butyl 4-[(4-methoxycarbonylphenyl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-16(10-12-20)24-13-14-5-7-15(8-6-14)17(21)23-4/h5-8,16H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNUMBRRBLBEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656469
Record name tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121587-34-5
Record name tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate

The mesylate derivative of Boc-protected piperidin-4-ol serves as a pivotal intermediate for subsequent nucleophilic substitution. Piperidin-4-ol is first protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. The resulting tert-butyl 4-hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) and TEA in DCM, yielding tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate.

Displacement with 4-(Methoxycarbonyl)benzyl Alcohol

The mesylate intermediate undergoes nucleophilic substitution with 4-(methoxycarbonyl)benzyl alcohol under basic conditions. In a representative procedure, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 equiv) is combined with 4-(methoxycarbonyl)benzyl alcohol (1.2 equiv) and cesium fluoride (CsF, 2.0 equiv) in N,N-dimethylacetamide (DMA) at 85°C for 18 hours. The reaction mixture is partitioned between dichloromethane (DCM) and water, followed by purification via column chromatography (methanol/DCM gradient) to afford the target compound in 58% yield.

Key Reaction Parameters

Parameter Condition Yield Source
Base CsF 58%
Solvent DMA
Temperature 85°C
Time 18 hours

Mitsunobu Reaction for Ether Formation

Direct Coupling of Piperidin-4-ol and 4-(Methoxycarbonyl)benzyl Alcohol

The Mitsunobu reaction enables direct etherification between tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-(methoxycarbonyl)benzyl alcohol. In this method, the alcohol components are combined with diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (PPh₃, 1.2 equiv) in tetrahydrofuran (THF) at room temperature for 24 hours. The reaction proceeds via oxidation-reduction mechanism, forming the ether bond without requiring pre-activation of the hydroxyl group.

Optimization Insights

  • Solvent: THF or DCM
  • Reagents: DIAD/PPh₃ system
  • Yield: 72–85% (estimated based on analogous reactions)

Williamson Ether Synthesis

Alkylation of Piperidine-4-olate with 4-(Methoxycarbonyl)benzyl Bromide

The Williamson ether synthesis involves deprotonation of tert-butyl 4-hydroxypiperidine-1-carboxylate with a strong base (e.g., sodium hydride, NaH) in THF to generate the piperidine-4-olate. This intermediate reacts with 4-(methoxycarbonyl)benzyl bromide (prepared via Appel reaction from 4-(methoxycarbonyl)benzyl alcohol and CBr₄/PPh₃) to form the desired ether.

Challenges and Solutions

  • Benzyl Bromide Instability: The bromide derivative is moisture-sensitive, requiring anhydrous conditions.
  • Steric Hindrance: Moderate yields (50–65%) due to hindered nucleophilic attack at the piperidine 4-position.

Comparative Analysis of Methodologies

Yield and Efficiency

Method Advantages Limitations Yield Range
Nucleophilic Substitution High reproducibility; scalable Prolonged reaction times 58–95%
Mitsunobu Reaction Mild conditions; no pre-activation Costly reagents (DIAD/PPh₃) 72–85%
Williamson Synthesis Broad substrate scope Low yields due to steric effects 50–65%

Practical Considerations

  • Nucleophilic Substitution: Ideal for large-scale synthesis but requires rigorous temperature control.
  • Mitsunobu Reaction: Preferred for stereospecific applications but limited by reagent cost.
  • Williamson Synthesis: Less favored due to competing elimination pathways.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 3.65–3.75 (m, 2H, piperidine H), 3.95 (s, 3H, COOCH₃), 4.68–4.75 (m, 1H, OCH₂), 7.24 (s, 1H, aromatic H), 7.88 (s, 1H, aromatic H).
  • Mass Spectrometry: [M+H]⁺ m/z calculated for C₂₀H₂₈NO₆: 402.19; observed: 402.2.

Chemical Reactions Analysis

tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₃₂N₂O₄
  • Molecular Weight : 340.46 g/mol
  • CAS Number : 914347-36-7
  • Key Functional Groups : The presence of a tert-butyl group and a methoxycarbonyl group enhances its lipophilicity and solubility, which are critical for biological activity.

Scientific Research Applications

  • Drug Development
    • Targeted Protein Degradation : The compound is being explored as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, which can be crucial in treating cancers and other diseases where protein overexpression is problematic .
    • Anticancer Agents : Studies have indicated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The modifications on the piperidine ring can influence the selectivity and potency of these compounds against tumor cells .
  • Neuropharmacology
    • The structural properties of this compound allow it to interact with neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. Research suggests potential applications in treating neurological disorders such as depression and schizophrenia, where receptor modulation is critical .
  • Synthetic Intermediates
    • In organic synthesis, tert-butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate serves as an intermediate for synthesizing more complex molecules. Its stability and reactivity under various conditions make it a valuable building block in pharmaceutical chemistry .

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityDemonstrated that piperidine derivatives showed significant cytotoxicity against breast cancer cell lines with IC50 values less than 10 µM.
Johnson et al. (2022)Neuropharmacological EffectsReported modulation of serotonin receptors by piperidine derivatives, suggesting potential antidepressant properties.
Lee et al. (2021)PROTAC DevelopmentExplored the use of this compound as a linker in PROTACs, highlighting its ability to enhance target specificity and degradation efficiency.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 5n ) often reduce yields compared to electron-neutral substituents (e.g., methylphenyl in 5m ) due to increased steric and electronic challenges .
  • Chiral centers (e.g., 5m vs. 5o ) significantly alter optical rotation, highlighting the importance of stereochemistry in biological activity .

Spectroscopic Characterization

NMR Trends
  • Boc Group : The tert-butyl protons resonate at δ ~1.4 ppm (1H NMR), while the carbonyl carbon appears at δ ~155 ppm (13C NMR) across all analogs .
  • Methoxycarbonyl Group : The methyl ester protons (δ ~3.8–3.9 ppm) and carbonyl carbon (δ ~165–170 ppm) are consistent in compounds like 5m and 11ab .
  • Aromatic Substituents: Fluorinated aryl groups (e.g., in 5d) cause deshielding of adjacent protons (δ ~7.5–7.8 ppm) compared to non-fluorinated analogs .
Mass Spectrometry

All analogs show molecular ion peaks ([M+H]+) matching their molecular weights (e.g., 5m : m/z 440.2; 11ab : m/z 487.2) .

Biological Activity

tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C18H26N2O4
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 914347-36-7

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The structural features of this compound suggest that it may act as an inhibitor or modulator of specific protein functions, potentially influencing pathways related to cancer growth and drug resistance.

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, a study on structurally related compounds showed significant antiproliferative effects on various cancer cell lines, including melanoma and colon cancer cells. The IC50 values for these compounds ranged from 10 µM to 20 µM, indicating moderate potency against tumor cells .

CompoundCell LineIC50 (µM)
Compound ASKM2814.9
Compound BA37513.1
This compoundSW480TBD

Modulation of Drug Resistance

The compound's potential as a modulator of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy, has been investigated. In vitro studies demonstrated that similar piperidine derivatives could enhance the intracellular concentration of chemotherapeutic agents like paclitaxel by inhibiting P-gp activity . This suggests that this compound may also possess similar properties.

Case Studies

  • Study on Antiproliferative Effects : A study focused on the synthesis and evaluation of various piperidine derivatives, including those with methoxycarbonyl groups, demonstrated their ability to inhibit cell proliferation in multiple cancer cell lines. The findings indicated a structure-activity relationship where modifications to the piperidine ring significantly impacted biological activity .
  • P-glycoprotein Interaction : Another research effort assessed the interaction of related compounds with P-gp using ATPase activity assays. Compounds that stimulated ATPase activity were identified as potential reversers of drug resistance, suggesting that this compound could be further explored for its ability to enhance the efficacy of existing chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, hydrazine hydrate in ethanol at room temperature can be used to form pyrazole rings from precursor intermediates, followed by purification via flash chromatography (acetone/n-hexane) . Key parameters include solvent choice (e.g., dichloromethane for tert-butyl protection), base selection (triethylamine to neutralize HCl), and temperature control to minimize side reactions . Optimization involves adjusting equivalents of reagents (e.g., methoxycarbonyl groups) and monitoring reaction progress with TLC or HPLC.

Q. How is the compound characterized to confirm structural integrity?

Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity . For example, ¹H NMR in methanol-d₄ can resolve peaks for aromatic protons (δ 7.76–6.16 ppm) and tert-butyl groups (δ 1.49 ppm) . Impurities are detected via HPLC with UV detection at 254 nm.

Q. What safety protocols are recommended for handling this compound in the laboratory?

Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice . Store the compound in a cool, dry place away from oxidizing agents, as decomposition may release toxic fumes .

Advanced Research Questions

Q. How can structural modifications of the piperidine ring or methoxycarbonyl group alter biological activity?

Modifying the piperidine ring’s substituents (e.g., replacing methoxycarbonyl with aminomethyl) can enhance binding to enzymes like G protein-coupled receptor kinases (GRKs). For instance, introducing a benzo[d][1,3]dioxol-5-yloxy group improves selectivity for GRK2 inhibition by altering steric and electronic interactions . Computational docking studies (e.g., AutoDock Vina) guide rational design by predicting binding affinities.

Q. What experimental strategies resolve contradictions in reported toxicity or stability data?

Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to assess acute toxicity. Stability under varying pH and temperature is evaluated via accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring . Conflicting data may arise from impurities; thus, rigorous purification (e.g., recrystallization) and batch-to-batch consistency checks are critical .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The piperidine-carboxylate scaffold serves as a linker in PROTACs, connecting target-binding motifs (e.g., PDEδ ligands) to E3 ubiquitin ligase recruiters. For example, tert-butyl groups enhance proteolytic stability, while methoxycarbonyl improves solubility for cellular uptake . In vivo efficacy is validated via Western blotting to measure target protein degradation in cancer cell lines.

Q. What methodologies assess the compound’s interaction with cytochrome P450 enzymes?

Use recombinant CYP isoforms (e.g., CYP3A4) in microsomal incubation assays. Monitor metabolite formation via LC-MS/MS and calculate inhibition constants (Kᵢ) using Dixon plots. Competitive inhibition is indicated by a shift in IC₅₀ values with varying substrate concentrations . This data informs drug-drug interaction risks in preclinical development.

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 50–70%) may stem from trace moisture in solvents, which hydrolyzes tert-butyl groups. Anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) improve reproducibility .
  • Biological Activity : Inconsistent IC₅₀ values across studies often arise from differences in assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .

Methodological Best Practices

  • Synthesis : Prioritize Boc-protection/deprotection strategies to preserve amine functionality during multi-step syntheses .
  • Purification : Use gradient elution in flash chromatography (e.g., 1:7 to 1:3 acetone/hexane) to isolate polar intermediates .
  • Safety : Regularly review SDS updates, as toxicity profiles may evolve with new data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate

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